Sotalol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZVLHSJCTVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
959-24-0 (mono-hydrochloride) | |
| Record name | Sotalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023589 | |
| Record name | Sotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sotalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.82e-01 g/L | |
| Record name | Sotalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3930-20-9 | |
| Record name | Sotalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotalol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00489 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sotalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 - 207 °C | |
| Record name | Sotalol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00489 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sotalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action: Advanced Electrophysiological and Receptor Level Studies
Potassium Channel Blockade (Class III Activity)
Sotalol's primary Class III antiarrhythmic effect is achieved through the blockade of potassium channels, which plays a crucial role in the repolarization phase of the cardiac action potential. nih.govpatsnap.com This action leads to a prolongation of the action potential duration and the effective refractory period in various cardiac tissues, including the atria, ventricles, and both nodal and extranodal tissues. nih.govnih.gov
Inhibition of Rapid Delayed-Rectifier K+ Current (IKr)
This compound is a potent competitive inhibitor of the rapid component of the delayed rectifier potassium current (IKr). nih.govpatsnap.comdrugbank.com This current is a key determinant of ventricular repolarization. mdpi.com By blocking IKr, this compound delays the efflux of potassium ions during phase 3 of the cardiac action potential, thereby prolonging repolarization. nih.govwikipedia.org The inhibition of IKr is a primary contributor to this compound's Class III antiarrhythmic effects. patsnap.commdpi.com Studies have shown that even a moderate inhibition of the IKr current can lead to a significant, albeit reverse frequency-dependent, lengthening of the action potential duration. mdpi.com
Role of Human Ether-à-go-go-Related Gene (hERG) Encoded Channels
The IKr current is conducted through potassium channels encoded by the human Ether-à-go-go-Related Gene (hERG). nih.govgardp.orgijpsr.com Therefore, this compound's inhibitory effect on IKr is a direct consequence of its interaction with these hERG-encoded channels. nih.govnih.gov The blockade of hERG channels by various drugs is a well-established mechanism for acquired long QT syndrome, and this compound is among the drugs known to interact with these channels. nih.govahajournals.orgresearchgate.net Research has confirmed that this compound inhibits the outward I(hERG) tail current density, which is fundamental to its ability to prolong cardiac repolarization. nih.gov
Impact on Cardiac Action Potential Duration and Refractory Period
By inhibiting the IKr current, this compound effectively prolongs the cardiac action potential duration (APD). nih.govnih.govwikipedia.org This prolongation of the APD leads to a corresponding increase in the effective refractory period (ERP) of cardiac tissues. nih.govhomehealthpatienteducation.comnih.gov A longer refractory period means that the cardiac cells are unresponsive to new stimuli for a longer duration, which helps to prevent and terminate reentrant arrhythmias. homehealthpatienteducation.com Intracardiac electrophysiological studies have demonstrated that intravenous this compound significantly prolongs the atrial action potential duration and the atrial effective refractory period. nih.gov This effect contributes to its efficacy in managing various atrial and ventricular arrhythmias. nih.govheart.org
| Parameter | Effect of this compound | Underlying Mechanism | Clinical Significance |
|---|---|---|---|
| Action Potential Duration (APD) | Prolongation nih.govnih.govwikipedia.org | Inhibition of IKr current nih.govpatsnap.com | Suppression of reentrant arrhythmias homehealthpatienteducation.com |
| Effective Refractory Period (ERP) | Prolongation nih.govhomehealthpatienteducation.comnih.gov | Direct consequence of APD prolongation homehealthpatienteducation.com | Prevention of premature stimuli propagation homehealthpatienteducation.com |
Reverse Use-Dependence
This compound exhibits a phenomenon known as reverse use-dependence. nih.govjacc.orgnih.gov This means that its effect of prolonging the action potential duration is more pronounced at slower heart rates and diminishes as the heart rate increases. nih.govnih.govstackexchange.com This characteristic is attributed to the kinetics of its binding to and dissociation from the potassium channels. nih.govahajournals.org The reverse use-dependent property can be a double-edged sword; while it enhances the antiarrhythmic effect at rest, it may reduce efficacy during tachycardia. ahajournals.orgahajournals.org This property is a key feature of IKr-blocking drugs and is considered an important factor in their proarrhythmic potential. nih.govahajournals.org
Beta-Adrenoceptor Blocking Properties (Class II Activity)
Non-cardioselective Beta-1 and Beta-2 Adrenergic Receptor Antagonism
This compound acts as a competitive antagonist at both beta-1 and beta-2 adrenergic receptors without any intrinsic sympathomimetic activity. wikipedia.orgdroracle.aitimeofcare.com The l-isomer of this compound is primarily responsible for this beta-blocking activity. droracle.ai By blocking these receptors, this compound reduces the effects of catecholamines, such as adrenaline, on the heart. patsnap.com This leads to a decrease in heart rate (negative chronotropic effect), reduced atrioventricular (AV) nodal conduction, and an increased AV nodal refractoriness. droracle.ai The non-selective nature of its beta-blockade means that it can also affect beta-2 receptors in other tissues, such as the lungs. timeofcare.comdrugs.com
| Receptor Blocked | Physiological Effect | Clinical Implication |
|---|---|---|
| Beta-1 Adrenergic Receptors | Decreased heart rate, reduced AV nodal conduction droracle.ai | Control of heart rate in tachyarrhythmias droracle.ai |
| Beta-2 Adrenergic Receptors | Potential for effects on non-cardiac tissues (e.g., bronchial constriction) drugs.com | Consideration in patients with respiratory conditions drugs.com |
Effects on Sinus Node Cycle Length and Atrioventricular Nodal Conduction
This compound exerts significant effects on the electrophysiology of the heart, particularly on the sinus node and the atrioventricular (AV) node. As a beta-blocker, it slows the heart rate by increasing the sinus cycle length. fda.govyoutube.com Studies have demonstrated that intravenous administration of this compound leads to a significant increase in the sinus cycle length and the sinus node recovery time. nih.govnih.gov This action is a manifestation of its Class II antiarrhythmic properties.
Furthermore, this compound decreases AV nodal conduction. fda.govyoutube.comnih.gov Electrophysiological studies have recorded a modest increase in the AH interval, which represents the conduction time from the low right atrium to the His bundle, while the HV interval (His-ventricle conduction time) remains unchanged. nih.govnih.gov This slowing of conduction through the AV node, largely attributed to its beta-blocking activity, also contributes to an increase in the AV nodal effective and functional refractory periods. nih.govnih.govnih.gov In some cases, this effect on AV nodal conduction can be pronounced enough to unmask latent pre-excitation pathways, such as in Wolff-Parkinson-White syndrome. ahajournals.org
Table 1: Electrophysiological Effects of this compound
| Electrophysiological Parameter | Effect Observed | Primary Mechanism |
|---|---|---|
| Sinus Cycle Length | Increased fda.govnih.govnih.gov | Class II (Beta-Blockade) |
| Sinus Node Recovery Time | Increased nih.govnih.gov | Class II (Beta-Blockade) |
| AV Nodal Conduction | Decreased/Slowed fda.govyoutube.comnih.gov | Class II (Beta-Blockade) |
| AH Interval | Increased nih.govnih.gov | Class II (Beta-Blockade) |
| HV Interval | Unchanged nih.govnih.gov | N/A |
| AV Nodal Effective Refractory Period | Prolonged nih.govnih.gov | Class II (Beta-Blockade) |
Absence of Intrinsic Sympathomimetic Activity
This compound is characterized as a competitive beta-adrenoceptor antagonist that is devoid of intrinsic sympathomimetic activity (ISA). nih.govnih.govwikipedia.org This means that unlike some other beta-blockers (e.g., pindolol, oxprenolol (B1678068), acebutolol), this compound does not partially stimulate beta-adrenergic receptors when it binds to them. nih.govtaylorandfrancis.com Its action is purely antagonistic, preventing the activation of β1- and β2-adrenergic receptors by catecholamines. wikipedia.org
The absence of ISA is a key feature distinguishing this compound's pharmacological profile. Beta-blockers possessing ISA may cause a smaller reduction in resting heart rate compared to those without it. Studies comparing dose-response curves have shown that this compound, much like propranolol (B1214883) (which also lacks ISA), produces increasing effects on heart rate reduction with increasing doses, without the plateau effect seen with ISA-possessing drugs like oxprenolol and practolol. nih.gov
Table 2: Comparison of Beta-Blockers With and Without ISA
| Property | This compound | Propranolol | Oxprenolol | Pindolol |
|---|---|---|---|---|
| Intrinsic Sympathomimetic Activity (ISA) | Absent nih.govnih.gov | Absent nih.gov | Present nih.gov | Present youtube.com |
| Receptor Action | Pure Antagonist | Pure Antagonist | Partial Agonist | Partial Agonist |
Absence of Membrane-Stabilizing Activity
Another defining characteristic of this compound is its lack of membrane-stabilizing activity (MSA). fda.govnih.govnih.gov Also known as local anesthetic or quinidine-like effects, MSA is a property of some antiarrhythmic drugs and beta-blockers, such as propranolol and acebutolol, that involves the blockade of sodium channels. This compound does not exhibit this effect. fda.govnih.gov Its antiarrhythmic actions are derived purely from its beta-blocking (Class II) and potassium channel-blocking (Class III) properties, without influencing the fast sodium channels responsible for the initial phase of the cardiac action potential. nih.gov
Renin Release Inhibition
This compound has been shown to inhibit the release of renin from the kidneys. nih.gov The release of renin from the juxtaglomerular cells is partly controlled by the sympathetic nervous system via beta-1 adrenergic receptors. droracle.aitg.org.au As a non-selective beta-blocker, this compound blocks these receptors, thereby reducing renin secretion. tg.org.au
Table 3: Effect of this compound on Renin Release
| Condition | Effect on Plasma Renin Activity |
|---|---|
| Resting | Reduced nih.gov |
| Exercise-Stimulated | Reduced nih.gov |
| Isoproterenol-Stimulated (in vitro) | Inhibited nih.gov |
Synergistic and Distinct Contributions of Class II and Class III Effects
This compound is a racemic mixture of d- and l-sotalol, and its unique antiarrhythmic profile stems from the distinct yet synergistic actions of these two isomers. fda.gov The compound possesses both beta-adrenoceptor blocking properties (Vaughan Williams Class II) and the ability to prolong the cardiac action potential duration (Vaughan Williams Class III). fda.gov
The Class II (beta-blocking) activity is almost exclusively attributed to the l-isomer of this compound. fda.gov This action is responsible for the observed slowing of the heart rate and AV nodal conduction. fda.govnih.gov
Table 4: Properties of this compound Isomers
| Property | l-sotalol | d-sotalol | dl-sotalol (Racemic) |
|---|---|---|---|
| Class II (Beta-Blockade) Activity | Present fda.gov | Absent/Negligible nih.gov | Present fda.gov |
| Class III (K+ Channel Blockade) Activity | Present fda.gov | Present fda.govnih.gov | Present fda.gov |
| Effect on Heart Rate | Decrease | Minimal | Decrease nih.gov |
| Effect on Action Potential Duration | Prolongation nih.gov | Prolongation nih.gov | Prolongation nih.gov |
Stereoisomeric Pharmacology and Electrophysiology
Pharmacological Activity of Enantiomers
The antiarrhythmic activity of sotalol arises from the combined effects of its d- and l-isomers, which exhibit different affinities for beta-adrenergic receptors while sharing similar Class III properties. oup.comnih.gov
The l-isomer of this compound is primarily responsible for the beta-adrenergic receptor blocking (Class II) activity. fda.govhres.cahres.cahres.cahres.calitfl.com This non-cardioselective beta-blockade is observed at lower plasma concentrations, with significant effects seen at daily doses as low as 25 mg. fda.govhres.cahres.cahres.cahres.cainnovationsincrm.comdrugs.com The l-isomer also contributes to the Class III antiarrhythmic effects by prolonging the cardiac action potential duration. oup.comdrugbank.comnih.gov
In contrast, the d-isomer of this compound is largely devoid of beta-blocking activity, with its affinity for beta-adrenergic receptors being 30 to 60 times lower than that of the l-isomer. openaccessjournals.comoup.comnih.govdrugbank.comnih.govmcgill.caresearchgate.net The d-isomer primarily exerts Class III antiarrhythmic effects, which involve the competitive inhibition of the rapid delayed rectifier potassium current (IKr). oup.comdrugbank.comnih.govfrontiersin.org This action prolongs the action potential duration and effective refractory period in cardiac tissues. oup.comnih.govinnovationsincrm.comdrugbank.comnih.govahajournals.orgnih.govuniba.it While d-sotalol generally lacks beta-blocking activity, some studies have noted a modest reduction in heart rate, which is attributed to its prolongation of the sinus node action potential duration rather than beta-blockade. drugbank.comnih.govahajournals.orgnih.gov
The distinct pharmacological activities of the this compound enantiomers are summarized in the table below:
| Enantiomer | Primary Pharmacological Activity | Secondary Pharmacological Activity | Beta-blocking Potency (relative to l-isomer) |
| l-sotalol | Class II (Beta-blockade) | Class III (APD prolongation) | High |
| d-sotalol | Class III (APD prolongation) | Minimal heart rate reduction | Very Low (30-60 times less) oup.com |
Comparative Electrophysiological Impact of Enantiomers
Both the d- and l-enantiomers of this compound exhibit similar Class III antiarrhythmic effects, primarily by blocking potassium channels and prolonging the action potential duration and refractory periods in various cardiac tissues, including atrial and ventricular muscle, Purkinje fibers, and accessory pathways. fda.govhres.cahres.cahres.cahres.caoup.comdrugs.comresearchgate.net This prolongation of repolarization is reflected in an increase in the QT interval on the surface electrocardiogram. hres.caoup.comdrugbank.comnih.govahajournals.orgnih.govahajournals.orgnih.gov
Clinical Implications of Enantioselectivity in Research
The enantioselective pharmacology of this compound has significant clinical implications, particularly in research and drug development. The d-isomer, despite its potent Class III activity, was investigated as a "pure" Class III antiarrhythmic agent to avoid the negative inotropic effects and other adverse reactions associated with beta-blockade. mcgill.caahajournals.org However, the Survival With Oral D-sotalol (SWORD) trial, which studied d-sotalol in patients with left ventricular dysfunction after myocardial infarction, was prematurely terminated due to a strikingly greater all-cause mortality in the d-sotalol group compared to placebo. mcgill.canerdcat.orgmdpi.com This finding raised concerns about the proarrhythmic potential of "pure" Class III agents, as their QT-prolonging effect can increase the risk of early afterdepolarizations (EADs) and torsades de pointes (TdP), a life-threatening ventricular arrhythmia. mcgill.cauniba.itnih.govnerdcat.org
This highlights the complex interplay between the Class II and Class III effects of racemic this compound. While the beta-blocking activity of the l-isomer can contribute to adverse effects like bradycardia and hypotension, it may also offer some protective effects against proarrhythmia by modulating heart rate and other cardiac parameters. mcgill.caahajournals.org The distinct profiles of the enantiomers underscore the importance of considering stereochemistry in the development and evaluation of antiarrhythmic therapies.
Pharmacodynamics: Cardiac Electrophysiology and Hemodynamic Effects
Atrial and Ventricular Monophasic Action Potentials
Sotalol significantly prolongs the duration of both atrial and ventricular monophasic action potentials (MAPs). This effect is a hallmark of its Class III antiarrhythmic activity and is independent of its beta-blocking properties. openaccessjournals.comfda.govnih.govnih.govoup.comgpnotebook.comdrugs.com Studies have shown that intravenous administration of this compound leads to a significant increase in right atrial and right ventricular MAP duration at 90% repolarization. nih.gov For instance, a study in intact dogs demonstrated that this compound increased right atrial MAP duration at 50% repolarization (RAMAP50) and right ventricular MAP duration at 90% repolarization (RVMAP90) in a dose-dependent manner. oup.com
Table 1: Effects of Intravenous this compound on Monophasic Action Potential Duration
| Cardiac Chamber | Parameter Measured | Change After this compound Administration | p-value |
| Right Atrium | MAP duration at 90% repolarization | Significant increase | < 0.01 nih.gov |
| Right Ventricle | MAP duration at 90% repolarization | Significant increase | < 0.005 nih.gov |
Effective Refractory Period Prolongation
A key electrophysiological effect of this compound is the prolongation of the effective refractory period (ERP) in various cardiac tissues. This prolongation is observed in atrial muscle, ventricular muscle, and atrioventricular accessory pathways. openaccessjournals.comfda.govnih.govdrugbank.comdrugs.com This effect contributes significantly to its antiarrhythmic properties by preventing re-entrant arrhythmias. uniba.it
Research findings indicate that intravenous this compound can substantially lengthen the ERP in the atrium, atrioventricular node, and ventricle. For example, in a study involving patients with life-threatening ventricular tachyarrhythmias, intravenous this compound (1.5 mg/kg) increased ERP in the atrium by 24.6%, in the atrioventricular node by 24.9%, and in the ventricle by 14.9%. ahajournals.org The prolongation of the ERP is directly related to the drug's Class III activity, which involves the inhibition of potassium currents. nih.govdrugbank.compatsnap.com
Table 2: Percentage Increase in Effective Refractory Period (ERP) After Intravenous this compound (1.5 mg/kg)
| Cardiac Tissue | Mean % Increase in ERP | p-value |
| Atrium | 24.6% | < 0.01 ahajournals.org |
| AV Node | 24.9% | < 0.01 ahajournals.org |
| Ventricle | 14.9% | < 0.01 ahajournals.org |
Conduction Velocity and Refractoriness in Cardiac Tissues
This compound's impact on conduction velocity varies across different cardiac tissues, while consistently prolonging refractoriness. openaccessjournals.comnih.govgpnotebook.com
This compound decreases conduction through the atrioventricular (AV) node, largely attributed to its beta-blocking activity. openaccessjournals.comfda.govdrugbank.comnih.govgpnotebook.comdrugs.comnih.govmims.com This is manifested by an increase in the AH interval and prolongation of the effective and functional refractory periods of the AV node. ahajournals.orgnih.govbmj.com This slowing of AV nodal conduction is beneficial in controlling ventricular rates during supraventricular arrhythmias. nih.gov
This compound increases the refractoriness of the His-Purkinje system without significantly affecting its conduction velocity (HV interval). nih.govgpnotebook.comnih.govnih.gov Studies have shown that this compound significantly increased His-Purkinje refractoriness in humans. nih.gov However, it does not significantly affect re-entry phenomena within the His-Purkinje system. nih.gov
In patients with accessory pathways, such as those with Wolff-Parkinson-White (WPW) syndrome, this compound diminishes the capacity of conduction through these pathways. drugbank.comnih.govnih.govmims.combmj.com It significantly increases the anterograde and retrograde effective refractory periods of the accessory pathways. bmj.comahajournals.orgnih.govcardiocommand.com This effect helps to decrease the ventricular rate during atrial fibrillation in WPW syndrome and can terminate atrioventricular re-entrant tachycardia. nih.govbmj.com
Impact on Cardiac Contractility and Hemodynamics
This compound, as a beta-adrenergic blocking agent, generally leads to a decrease in heart rate, cardiac output, and arterial blood pressure in intact animals and humans due to the blockade of circulating catecholamines. ontosight.ainih.govwikipedia.orgahajournals.org
However, this compound is thought not to cause significant intrinsic myocardial depression. ahajournals.orgnih.gov While heart rate and cardiac index decrease, stroke index, mean blood pressure, and left ventricular end-diastolic pressure typically show no significant changes, even in patients with chronic heart failure. ahajournals.org This suggests that the observed hemodynamic changes are primarily rate-related. ahajournals.org In a study of patients with ventricular tachycardia and a mean left ventricular ejection fraction of 37%, a median dose of this compound (160 mg twice daily) resulted in a 28% reduction in heart rate and a 24% decrease in cardiac index. drugs.comhres.cahres.ca Concurrently, systemic vascular resistance and stroke volume showed non-significant increases of 25% and 8%, respectively. drugs.comhres.cahres.ca Pulmonary capillary wedge pressure significantly increased in these patients. drugs.comhres.cahres.ca
In isolated ventricular tissue, this compound can cause concentration-dependent increases in contractility, an effect that is not blocked by prior beta or alpha blockade or catecholamine depletion. nih.gov This positive inotropic effect may be linked to the inhibition of the time-dependent potassium current responsible for action potential duration prolongation. nih.gov
Table 3: Hemodynamic Effects of this compound (Median Dose 160 mg BID) in Patients with Ventricular Tachycardia
| Hemodynamic Parameter | Change |
| Heart Rate | 28% reduction drugs.comhres.cahres.ca |
| Cardiac Index | 24% decrease drugs.comhres.cahres.ca |
| Systemic Vascular Resistance | 25% non-significant increase drugs.comhres.cahres.ca |
| Stroke Volume | 8% non-significant increase drugs.comhres.cahres.ca |
| Pulmonary Capillary Wedge Pressure | Significant increase drugs.comhres.cahres.ca |
Dose-Response Relationships of Electrophysiological Effects
This compound is a unique antiarrhythmic agent that exhibits a dual mechanism of action, encompassing both beta-adrenoceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) properties openaccessjournals.comfda.govfda.gov. The electrophysiological effects of this compound demonstrate distinct dose-response relationships for its Class II and Class III activities, with the latter generally requiring higher concentrations to manifest significantly openaccessjournals.comnih.govinnovationsincrm.com.
Class III Electrophysiological Effects
The Class III antiarrhythmic effects of this compound are primarily mediated by the blockade of the delayed rectifier potassium current (Ikr), leading to a prolongation of cardiac repolarization openaccessjournals.commaplespub.com. This results in an increase in the action potential duration (APD) and effective refractory period (ERP) in various cardiac tissues, including atrial and ventricular muscle, as well as atrioventricular accessory pathways openaccessjournals.comfda.govoup.comahajournals.org.
Significant Class III electrophysiological effects, such as the prolongation of cardiac repolarization, are typically observed at daily oral doses of 160 mg and above openaccessjournals.comfda.govfda.govmaplespub.comrxlist.com. The prolongation of the QT interval on the surface electrocardiogram (ECG), which reflects the extended repolarization, is directly related to the dose of this compound tg.org.audroracle.aidrugs.com. Studies have shown dose-dependent increases in the corrected QT (QTc) interval. For instance, oral doses ranging from 160 to 640 mg/day have been associated with mean increases in QT of 40-100 milliseconds (msec) and QTc of 10-40 msec openaccessjournals.comdrugs.com.
A clinical dose-response study further elucidated this relationship, demonstrating an average QTc prolongation from baseline of 25 msec at 80 mg, 40 msec at 120 mg, and 50 msec at 160 mg drugs.com. The pure Class III agent, d-sotalol, has also shown a clear dose-response relationship for QT and QTc interval prolongation, reflecting an increase in ventricular refractoriness ahajournals.org.
The Class III effects of this compound also exhibit "reverse use-dependency," meaning that the prolongation of the action potential duration and QT interval is more pronounced at slower heart rates (longer RR intervals) maplespub.comnih.govjacc.org. This implies that the repolarization-prolonging effect is more evident when the heart rate is low, and may be less apparent during exercise-induced tachycardia openaccessjournals.comnih.gov.
Table 1: Dose-Dependent QTc Prolongation with this compound
| This compound Daily Dose (mg) | Average QTc Prolongation from Baseline (msec) | Reference |
| 80 | 25 | drugs.com |
| 120 | 40 | drugs.com |
| 160 | 50 | drugs.com |
| 160-640 | 10-40 (QTc), 40-100 (QT) | openaccessjournals.comdrugs.com |
Class II Electrophysiological Effects
This compound's Class II (beta-blocking) effects involve a reduction in heart rate and a slowing of atrioventricular (AV) nodal conduction, leading to an increased sinus cycle length and AV nodal refractoriness openaccessjournals.comfda.govrxlist.com. These beta-blocking effects are observed at lower doses compared to the Class III effects openaccessjournals.comfda.govfda.govnih.govinnovationsincrm.commaplespub.comrxlist.com.
Significant beta-blockade can occur at oral doses as low as 25 mg fda.govfda.govrxlist.com. The beta-blocking effect is approximately half-maximal at a daily dose of 80 mg and reaches its maximal effect at doses between 320 and 640 mg/day fda.govfda.govrxlist.com. The beta-blocking effects tend to plateau after reaching a total daily dose of 240 mg acc.org.
Table 2: Dose-Dependent Beta-Blockade and QTc Prolongation
| This compound Daily Dose (mg) | Peak Exercise Heart Rate Reduction (%) | QTc Prolongation (%) | Reference |
| 320 | 13.8 ± 7 | 5.8 ± 3.7 | nih.gov |
| 640 | 25.4 ± 8 | 11.8 ± 3 | nih.gov |
Relationship between Plasma Concentration and Effects
Both the Class II and Class III electrophysiological effects of this compound demonstrate a linear relationship with plasma concentrations fda.govfda.gov. However, the concentrations required to achieve significant Class III effects are generally higher than those needed for beta-receptor blockade nih.gov. For instance, a concentration of 2,550 ng/ml was associated with significant QTc prolongation, which was greater than the 804 ng/ml concentration associated with a 50% reduction in maximal exercise-induced heart rate slowing nih.gov. This highlights the differential concentration-response curves for its dual actions.
Table 3: Plasma Concentrations for Key Electrophysiological Effects
| Effect | This compound Plasma Concentration (ng/ml) | Reference |
| 50% reduction in maximal heart rate slowing | 804 | nih.gov |
| Significant QTc prolongation | 2,550 | nih.gov |
| Minimal QTc prolongation | 680 | nih.gov |
| Minimal beta-blockade | 840 | nih.gov |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion Dynamics
Bioavailability and Absorption Characteristics
Sotalol is well absorbed from the gastrointestinal tract following oral administration. medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.au The absolute oral bioavailability of this compound is notably high, typically ranging from 75% to 100%. medsafe.govt.nznps.org.audrugbank.comnih.govdrugs.commedscape.comstarship.org.nznih.govfda.govhres.cahres.canih.gov Peak plasma concentrations are generally achieved within 2 to 4 hours after an oral dose. medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.aunih.govdrugs.commedscape.comnih.govhres.cahres.canih.govtevauk.comfda.gov Steady-state plasma concentrations are usually attained within 2 to 3 days, which corresponds to approximately 5 to 6 doses when administered twice daily. drugs.comhres.cahres.catevauk.comfda.gov Plasma concentrations of this compound exhibit dose proportionality across the dosage range of 160-640 mg/day. drugs.comhres.cahres.ca
Table 1: this compound Absorption Characteristics
| Characteristic | Value/Range | Citation |
| Oral Bioavailability | 75% - 100% | medsafe.govt.nznps.org.audrugbank.comnih.govdrugs.commedscape.comstarship.org.nznih.govfda.govhres.cahres.canih.gov |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.aunih.govdrugs.commedscape.comnih.govhres.cahres.canih.govtevauk.comfda.gov |
| Time to Steady-State Plasma Concentration | 2 - 3 days | drugs.comhres.cahres.catevauk.comfda.gov |
Impact of Food on Absorption
The absorption of this compound can be affected by the simultaneous ingestion of food, particularly milk and dairy products. medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.audrugbank.comdrugs.comfda.govhres.canih.govtevauk.com Studies have shown that administering this compound with a standard meal can reduce its absorption by approximately 18% to 20% compared to the fasting state. drugbank.comdrugs.comhres.canih.govtevauk.comfda.gov Consequently, it is generally recommended that this compound hydrochloride be taken preferably 1 to 2 hours before meals. medsafe.govt.nznps.org.aunps.org.au However, some sources suggest that the impact of food on absorption is minimal. starship.org.nz
Table 2: Impact of Food on this compound Absorption
| Factor | Effect on Absorption | Reduction in Bioavailability (Approx.) | Citation |
| Food (especially milk/dairy) | Decreased | 18% - 20% | medsafe.govt.nzdrugbank.comdrugs.comhres.canih.govtevauk.comfda.gov |
Distribution Profile
This compound distributes into both a central (plasma) and a peripheral compartment within the body. drugs.comhres.cahres.canih.gov Its total apparent volume of distribution ranges from 1.2 to 2.4 L/kg. medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.audrugbank.commedscape.comnih.govtevauk.com As a water-soluble compound, this compound is distributed to various tissues, including the heart, liver, and kidneys. nih.govnih.govnih.gov In elderly individuals, the volume of distribution at steady state is approximately halved. medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.au
Table 3: this compound Distribution Characteristics
| Characteristic | Value/Range | Citation |
| Apparent Volume of Distribution | 1.2 - 2.4 L/kg | medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.audrugbank.commedscape.comnih.govtevauk.com |
| Distribution in Elderly | Volume of distribution approximately halved at steady state | medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.au |
| Solubility | Water-soluble | nih.govnih.gov |
| Tissue Distribution | Heart, liver, kidneys | nih.govnih.gov |
Blood-Brain Barrier Penetration
This compound poorly crosses the blood-brain barrier. nps.org.aumedsafe.govt.nznps.org.audrugbank.comdrugs.commedscape.comhres.cahres.canih.govtevauk.comfda.govwikipedia.org This limited penetration is attributed to its low lipophilicity. starship.org.nzwikipedia.org Studies have indicated that mean cerebrospinal fluid concentrations of this compound following a single oral dose range from 5% to 28% of those observed in plasma. hres.catevauk.com The poor central nervous system (CNS) penetration may contribute to a lower incidence of neuropsychiatric side effects. starship.org.nzwikipedia.org
Plasma Protein Binding
A notable characteristic of this compound's distribution profile is its negligible binding to plasma proteins. medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.audrugbank.commedscape.comstarship.org.nzhres.cahres.canih.govtevauk.comfda.gov This lack of plasma protein binding facilitates its diffusion into various tissues. tevauk.com
Table 4: this compound Plasma Protein Binding
| Characteristic | Value | Citation |
| Plasma Protein Binding | Negligible (0%) | medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.audrugbank.commedscape.comstarship.org.nzhres.cahres.canih.govtevauk.comfda.gov |
Placental Transfer and Presence in Human Milk
This compound is known to cross the placental barrier. medsafe.govt.nznps.org.aumedsafe.govt.nztevauk.comwikipedia.org Research indicates that the ratio between umbilical cord blood concentration and maternal blood concentration is approximately 1.05:1. tevauk.com
Furthermore, this compound is excreted into human breast milk in relatively high amounts. medsafe.govt.nznps.org.aumedsafe.govt.nznps.org.autevauk.comwikipedia.orgwww.nhs.uknih.govdrugs.com The concentration of this compound in mother's milk can be up to five times higher than in plasma, with a milk-to-plasma ratio of 5:1. tevauk.com While studies have not reported side effects in breastfed infants, other beta-adrenergic blocking drugs are often preferred for nursing mothers, especially for newborns or preterm infants, due to this compound's extensive excretion into breast milk and its renal elimination. nih.govdrugs.com
Table 5: this compound Placental and Breast Milk Transfer
| Characteristic | Ratio (Concentration) | Citation |
| Umbilical Cord Blood:Maternal Blood | ~1.05:1 | tevauk.com |
| Mother's Milk:Plasma | Up to 5:1 | tevauk.com |
Elimination Characteristics
The primary route of this compound elimination is renal excretion, with its half-life being directly influenced by renal function.
Renal Excretion of Unchanged Compound
This compound is predominantly eliminated from the body via the kidneys. Approximately 80% to 90% of an administered dose is excreted unchanged in the urine. medsafe.govt.nzhpra.ienih.govfda.govhres.canih.govnih.govdrugbank.comfda.govmims.comontosight.aifda.govwikidoc.orgwikipedia.orgnih.gov This excretion occurs primarily through glomerular filtration, with a minor contribution from tubular secretion. medsafe.govt.nzhpra.iehres.cafda.gov Less than 10% of the dose is excreted in the feces. medsafe.govt.nzdrugbank.com The renal clearance of this compound is reported to be approximately 120 mL/minute in healthy individuals. medsafe.govt.nz The mean elimination half-life in healthy subjects typically ranges from 9.5 to 15 hours, with 12 hours commonly cited. medsafe.govt.nzfda.govhres.cadrugs.comfda.govmims.comfda.govwikipedia.org
Influence of Renal Impairment on Clearance and Half-Life
Renal function significantly influences the elimination rate and, consequently, the half-life of this compound. medsafe.govt.nzhpra.iehres.canih.govnih.govdrugs.comdrugbank.comfda.govmims.comontosight.aifda.govwikidoc.orgresearchgate.netnih.gov In patients with impaired renal function, the elimination half-life of this compound is markedly prolonged, leading to increased drug accumulation if doses are not adjusted. hpra.iefda.govhres.canih.govnih.govdrugs.comfda.govontosight.aifda.govwikidoc.orgresearchgate.netnih.gov
Detailed research findings illustrate the impact of varying degrees of renal impairment on this compound's pharmacokinetic parameters:
Table 1: Influence of Renal Impairment on this compound Pharmacokinetics
| Creatinine (B1669602) Clearance (mL/min) | Elimination Half-Life (hours) | Plasma Clearance (L/h) | Renal Clearance (L/h) |
| >80 | 17.5 ± 0.97 drugbank.com | 6.78 ± 2.72 drugbank.comnih.gov | 4.99 ± 1.43 drugbank.comnih.gov |
| 30-80 | 22.7 ± 6.4 drugbank.com | 2.74 ± 0.53 drugbank.comnih.gov | 2.00 ± 0.67 drugbank.comnih.gov |
| 10-30 | 64 ± 27.2 drugbank.com | 1.56 ± 0.44 drugbank.comnih.gov | 0.65 ± 0.31 drugbank.comnih.gov |
| <10 | 97.9 ± 57.3 drugbank.com | - | - |
| End-stage renal failure | Up to 42 medsafe.govt.nz | - | - |
| Anuric patients | Up to 69 fda.gov | - | - |
This compound can be partially removed by hemodialysis. During hemodialysis, the elimination half-life is approximately 5.8 ± 2.1 hours, which is associated with a 56.7% ± 21% reduction in plasma levels. fda.govresearchgate.net
Pharmacokinetic Variability
Intersubject Variability
This compound generally exhibits very little intersubject variability in plasma levels, contributing to a relatively predictable pharmacokinetic profile in the general population. fda.govdrugs.comfda.govwikidoc.org The pharmacokinetics of the d- and l-enantiomers of this compound are essentially identical. fda.govdrugs.comfda.govwikidoc.org
In pediatric patients, population pharmacokinetic studies have shown that oral clearance and the volume of the central compartment are linearly correlated with body surface area (BSA), body weight, or age, with BSA identified as the best predictor. nih.gov Despite these correlations, the remaining intersubject coefficients of variation (CVs) for oral clearance and volume of the central compartment were relatively low, at 21.6% and 20.3%, respectively. nih.gov
Proarrhythmic Mechanisms and Risk Factors
QT Prolongation and Torsades de Pointes (TdP)
Sotalol's primary proarrhythmic mechanism involves the prolongation of the QT interval on the electrocardiogram, which reflects delayed ventricular repolarization. nih.govmims.compatsnap.comoup.combmj.comnih.gov This delay is predominantly due to its class III antiarrhythmic effect, which is the competitive inhibition of potassium current, particularly the rapid delayed rectifier potassium current (IKr). nih.govpatsnap.combmj.comnih.gov Excessive QT prolongation can lead to Torsades de Pointes (TdP), a potentially life-threatening form of polymorphic ventricular tachycardia characterized by QRS complexes that appear to twist around the isoelectric line. oup.comnih.govsmj.org.sg If sustained or prolonged, TdP can degenerate into ventricular fibrillation and sudden cardiac death. nih.govsmj.org.sg
The incidence of TdP with this compound varies, with reports indicating it can occur in up to 5% of exposed patients. oup.com Specific incidence rates are often linked to dosage, with a reported incidence of 0.3% for a daily dose of 80 mg, approximately 1% for doses between 160 and 240 mg/day, and up to 5–7% for daily doses of 480–640 mg. conicet.gov.ar In some studies, the risk for this compound-induced TdP is reported to be between 2% and 8%. jacc.org
Concentration and Dose-Dependency
The prolongation of the QT interval and the risk of TdP with this compound are directly related to its plasma concentration and dose. nih.govopenaccessjournals.commedsafe.govt.nzoup.comnih.govconicet.gov.aruspharmacist.comnih.gov Higher drug concentrations of this compound can lead to QTc intervals prolonged by approximately 10 to 40 milliseconds, increasing the incidence of TdP. conicet.gov.aruspharmacist.com Proarrhythmic events are not only anticipated upon initiating therapy but also with each upward dose adjustment, often occurring within 7 days of starting therapy or increasing the dose. medsafe.govt.nz
The relationship between this compound dose and the incidence of TdP is summarized in the following table:
| Daily this compound Dose (mg) | Approximate TdP Incidence (%) |
| 80 | 0.3 conicet.gov.ar |
| 160–240 | ~1 conicet.gov.ar |
| >320 | >5 e-jcpp.org |
| 480–640 | 5–7 conicet.gov.ar |
| >680 | 3.8 nih.gov |
This compound-induced QTc prolongation has been observed to be dose and concentration dependent, with QTc intervals prolonging by 5.8% to 11.8% at daily doses of 320 mg and 640 mg, respectively. nih.gov
Bradycardia-Dependent Proarrhythmia (Reverse Use-Dependence)
This compound exhibits a phenomenon known as reverse use-dependence. nih.govopenaccessjournals.comdrugbank.comjacc.orge-jcpp.orgahajournals.org This means that its potassium current blocking effect, which prolongs the action potential duration, is more pronounced at slower heart rates (longer RR intervals). nih.govopenaccessjournals.comdrugbank.comnih.gove-jcpp.orgahajournals.org Consequently, the maximal potassium current blocking impact, and thus the greatest risk of QT prolongation and TdP, occurs under bradycardic conditions. nih.govdrugbank.comsmj.org.sgjacc.orge-jcpp.orgnih.gov Bradycardia itself is a known risk factor for TdP. medsafe.govt.nznih.govsmj.org.sgconicet.gov.arnih.govhres.caahajournals.org
Risk Factors for TdP
Multiple factors can increase the risk of TdP in patients receiving this compound. These include:
High Plasma this compound Concentration: This can result from overdosage or renal insufficiency, as this compound is primarily excreted unchanged by the kidneys. medsafe.govt.nze-jcpp.orghres.ca
Reduced Heart Rate (Bradycardia): Due to this compound's reverse use-dependence, slower heart rates enhance QT prolongation and TdP risk. nih.govdrugbank.commedsafe.govt.nznih.govsmj.org.sgconicet.gov.arjacc.orge-jcpp.orgnih.govahajournals.org
Electrolyte Imbalances: Hypokalemia and hypomagnesemia can exaggerate QT prolongation and increase TdP potential. medsafe.govt.nzsmj.org.sgconicet.gov.are-jcpp.orgnih.govhres.ca
Female Sex: Women appear to be at an increased risk of developing TdP with this compound, with some studies indicating a threefold greater odds compared to men, independent of age or dose-related bradycardic responses. medsafe.govt.nznih.govsmj.org.sgconicet.gov.arnih.govjacc.orgahajournals.org
Pre-existing Cardiac Conditions:
Congestive heart failure (CHF) or reduced ejection fraction. medsafe.govt.nznih.govsmj.org.sgconicet.gov.arnih.govjacc.orgahajournals.orguspharmacist.com
History of sustained ventricular tachycardia or ventricular fibrillation. nih.govsmj.org.sgahajournals.org
Congenital or acquired long QT syndrome. hres.caglowm.com
Severe sinus node dysfunction or second/third-degree AV block (unless a functioning pacemaker is present). hres.caglowm.com
Concomitant Drug Use: Co-administration with other medications known to prolong the QT interval (e.g., certain antidepressants, Class I antiarrhythmics, some antibiotics, antipsychotics) can increase the risk. medsafe.govt.nzconicet.gov.aruspharmacist.comnih.govmedscape.com
Renal Impairment/Chronic Kidney Disease: Impaired renal function leads to increased this compound accumulation, elevating the risk of proarrhythmia. medsafe.govt.nznih.govconicet.gov.are-jcpp.orgnih.govjacc.orgahajournals.orgahajournals.org
A QTc interval exceeding 500 ms (B15284909) while on therapy warrants caution, and serious consideration should be given to dose reduction or discontinuation if the QTc interval exceeds 550 ms. medsafe.govt.nz
Other Proarrhythmic Events
Beyond TdP, this compound can induce other proarrhythmic events due to its combined beta-blocking and potassium channel blocking properties. nih.govpatsnap.com
Ventricular Tachycardia/Ventricular Fibrillation
This compound has the potential to cause new or increased ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF). nih.govmims.comnih.govjacc.orgglowm.comahajournals.orgoup.commdpi.com In clinical studies, new or increased ventricular arrhythmias, including TdP, developed in 5.8% of patients during this compound initiation. jacc.org While this compound is used to treat life-threatening ventricular arrhythmias, its proarrhythmic effect can lead to these events, sometimes resulting in sudden cardiac death. nih.govmims.comahajournals.orgmdpi.com A population-based study reported a crude incidence of proarrhythmia (defined as ventricular tachycardia/fibrillation/flutter, cardiac arrest, and sudden death) in this compound users at 2.7% over a median follow-up of 2.1 years. ahajournals.org
Sinus Node Dysfunction and Bradycardia
As a non-selective beta-blocker, this compound can depress sinus heart rate and slow atrioventricular (AV) conduction. mims.compatsnap.compediatriconcall.comdrugbank.comglowm.com This can lead to various bradyarrhythmias and conduction disturbances:
Sinus Bradycardia: A heart rate less than 50 bpm occurred in 13% of patients in clinical trials, leading to discontinuation in about 3% of patients. medsafe.govt.nzhres.ca
Sinus Pause, Sinus Arrest, and Sinus Node Dysfunction: These occur in less than 1% of patients. medsafe.govt.nzhres.ca this compound should be used with extreme caution in patients with sick sinus syndrome associated with symptomatic arrhythmias, as it may exacerbate these conditions. hres.ca
Atrioventricular (AV) Block: The incidence of second or third-degree AV block is approximately 1%. medsafe.govt.nzhres.ca
Bradycardia itself is a significant risk factor for TdP, creating a compounding proarrhythmic risk when induced by this compound. drugbank.commedsafe.govt.nznih.govsmj.org.sgconicet.gov.arnih.govhres.caahajournals.org
AV Block
This compound can induce conduction disturbances, including atrioventricular (AV) block. The incidence of second or third-degree AV block with this compound therapy is approximately 1%. medsafe.govt.nzhres.ca This effect is part of its beta-blocking properties, which can lead to a decrease in heart rate and impaired AV conduction. medsafe.govt.nz Sinus bradycardia, defined as a heart rate less than 50 bpm, occurred in 13% of arrhythmia patients in clinical trials and itself increases the risk of Torsades de Pointes. medsafe.govt.nz Concomitant use of this compound with other beta-blocking agents or cardiodepressant calcium channel blockers can further exacerbate bradycardia, conduction defects, and potentially lead to cardiac failure. medsafe.govt.nz
Mechanistic Basis of Proarrhythmia
This compound is a racemic mixture of d- and l-sotalol; both isomers contribute to its Class III antiarrhythmic effects, while the l-isomer is responsible for the beta-blocking activity. pediatriconcall.comfda.gov The Class III activity stems from its ability to block potassium channels in the heart's muscle cells, specifically the delayed rectifier potassium current (IKr). patsnap.comnih.gov This blockade extends the duration of the action potential and prolongs the absolute refractory period. patsnap.commedsafe.govt.nz This electrophysiological mechanism is associated with both the dextrorotatory and levorotatory isomers of this compound and has been observed in the atrium, AV node, accessory bundles, and ventricles. medsafe.govt.nz
The prolongation of the QT interval on an electrocardiogram is a direct consequence of this effect on repolarization. medsafe.govt.nznih.gov Excessive QT prolongation, particularly if exceeding 550 msec, can be a sign of toxicity and increases the risk of TdP. medsafe.govt.nz The risk of TdP with this compound increases with dose and the baseline QT interval. nih.govoup.com Unlike some other antiarrhythmic drugs, this compound exhibits a consistent, monophasic dose-dependent increase in action potential duration (APD). nih.gov This increase in APD and the resultant QT prolongation are key factors in its proarrhythmic potential. oup.cominnovationsincrm.com
Early Afterdepolarizations (EADs)
Early afterdepolarizations (EADs) are abnormal depolarizations that occur during phases 2 or 3 of the action potential, interrupting normal repolarization. oup.comnih.gov These EADs are a significant mechanistic basis for drug-induced Torsades de Pointes. nih.govoup.comahajournals.org this compound, as a Class III antiarrhythmic drug, is particularly prone to producing EADs, especially in the context of prolonged cardiac repolarization. oup.comnih.govahajournals.org
Experimental studies have shown that d-sotalol can induce EADs in Purkinje fibers and intact ventricular wall preparations. oup.comahajournals.orgnih.gov These EADs can act as triggers for TdP. ahajournals.org Factors that facilitate the development of EADs include a reduction in outward potassium currents, an increase in inward currents (such as L-type calcium channels or Na+-Ca2+ exchange current), or a combination of both. physiology.orgthoracickey.comoup.com this compound's blockade of IKr contributes to this reduction in outward current. oup.comkoreamed.org
EADs are often bradycardia-dependent, meaning they are more likely to occur at slower heart rates, which further prolongs the action potential duration. oup.comnih.govphysiology.org Hypokalemia can also exaggerate these abnormalities, increasing the likelihood of EADs and triggered activity. oup.comoup.com Furthermore, d-sotalol has been shown to preferentially prolong action potential duration in M cells, leading to an increase in transmural dispersion of repolarization (TDR), which can facilitate the transmural propagation of EADs and the initiation of TdP. ahajournals.orgwjgnet.comnih.gov
The SWORD Trial and Mortality Impact
The Survival With Oral D-Sotalol (SWORD) trial was a randomized, double-blind, placebo-controlled clinical trial designed to investigate whether prophylactic administration of oral d-sotalol could reduce total mortality in patients who had survived a myocardial infarction (MI) and had left ventricular (LV) dysfunction. jacc.orgacpjournals.orgnih.gov The trial aimed to enroll 6400 patients but was terminated early on November 1, 1995, after enrolling 3119 patients, due to increased mortality in the d-sotalol group. jacc.orgacpjournals.org
The mean follow-up period at termination was 148 days. acpjournals.org In the d-sotalol group, 78 patients (5.0%) died, compared to 48 patients (3.1%) in the placebo group (p = 0.006). acpjournals.org This represented a 65% relative risk increase in all-cause mortality with d-sotalol. acpjournals.org Cardiac mortality was also significantly higher in the d-sotalol group (4.7% vs. 2.9%, p = 0.008), as was death presumed to be caused by arrhythmia (3.6% vs. 2.0%, p = 0.008). acpjournals.org
The increased mortality with d-sotalol was presumed to be principally secondary to arrhythmias. acc.org The effect was more pronounced in patients with a left ventricular ejection fraction (LVEF) between 31% and 40% than in those with lower LVEFs (<30%). acc.org Specifically, the d-sotalol-associated mortality was greatest in the subgroup of patients with a remote MI and LVEFs of 31% to 40%, where the relative risk for total mortality was 7.9. nih.govoup.com This subgroup had a very low mortality rate (0.5%) in the comparable placebo group. nih.gov
While it is assumed that excessive prolongation of the action potential leading to proarrhythmia with d-sotalol underlies the increased risk of death, the SWORD trial provided little objective evidence to definitively support TdP or any specific proarrhythmic mechanism as the sole explanation for the observed mortality. nih.govtandfonline.com However, d-sotalol is known to induce afterdepolarizations, which are predictors of proarrhythmic activity. tandfonline.com
Table 1: SWORD Trial Mortality Outcomes
| Outcome | d-Sotalol Group (n=1549) | Placebo Group (n=1572) | Relative Risk (95% CI) | p-value |
| All-cause mortality | 5.0% (78 deaths) | 3.1% (48 deaths) | 1.65 (1.15-2.36) | 0.006 |
| Cardiac mortality | 4.7% | 2.9% | 1.65 (1.15-2.37) | 0.008 |
| Presumed arrhythmic death | 3.6% | 2.0% | 1.77 | 0.008 |
Table 2: Incidence of Proarrhythmia with this compound
| Proarrhythmic Event | Incidence (Approximate) | Source |
| 2nd or 3rd degree AV block | 1% | medsafe.govt.nz |
| Torsades de Pointes (high risk patients with sustained VT/VF) | 4% | fda.gov |
| Torsades de Pointes (other less serious ventricular arrhythmias) | 1% | fda.gov |
| New or worsened VT/VF (high risk patients) | 1.5-2% | fda.gov |
| New or worsened VT (other less serious ventricular arrhythmias) | 0.7% | fda.gov |
| Overall Proarrhythmia (pediatric patients) | 10% | jacc.org |
| Overall Proarrhythmia (doses up to 320 mg/day) | 1.8% | thoracickey.com |
| Overall Proarrhythmia (doses up to 480 mg/day) | 4.5% | thoracickey.com |
| Overall Proarrhythmia (doses > 640 mg/day) | 6.8% | thoracickey.com |
Drug Interactions: Mechanistic Investigations
Pharmacokinetic Interactions (Limited due to minimal metabolism)
Impact on Renal Excretion
Sotalol is predominantly eliminated from the body as an unchanged drug via the kidneys wikipedia.orgguidetopharmacology.orgfishersci.camims.comciteab.com. The primary mechanisms contributing to its renal clearance include glomerular filtration and, to a lesser extent, tubular secretion wikipedia.orgguidetopharmacology.orgfishersci.camims.comciteab.com. This direct dependence on renal function establishes a clear relationship between the elimination rate of this compound and a patient's creatinine (B1669602) clearance guidetopharmacology.orgfishersci.caciteab.com.
A significant implication of this compound's renal excretion profile is its susceptibility to accumulation in the presence of impaired renal function. Unlike many other drugs, this compound does not undergo significant hepatic metabolism, including via the cytochrome P450 system, which minimizes pharmacokinetic interactions at the hepatic level. Consequently, the kidneys bear almost the entire burden of its elimination.
In individuals with normal renal function, the mean elimination half-life of this compound typically ranges from 12.7 to 15 hours wikipedia.orgmims.com. However, in patients with compromised kidney function, this half-life can be substantially prolonged, leading to increased systemic exposure and potential drug accumulation wikipedia.org. For instance, in cases of severe renal impairment or anuric patients, the elimination half-life can extend significantly, reaching up to 42 to 69 hours wikipedia.org. This prolongation directly correlates with the severity of renal dysfunction.
The following table illustrates the approximate impact of varying degrees of renal function on this compound's pharmacokinetic parameters:
| Renal Function (Creatinine Clearance, CrCl) | This compound Elimination Half-life (approximate) | This compound Plasma Clearance (approximate) |
| Normal (>60 mL/min) | 12.7 - 15 hours wikipedia.orgmims.com | 120 mL/minute (total body clearance) wikipedia.orgmims.com |
| Severe Renal Impairment (<10 mL/min) | Up to 42 - 69 hours wikipedia.org | 0.65 ± 0.20 L/h (plasma clearance) |
Cardiac Remodeling and Sotalol
Effects on Electrical Remodeling in Atrial Fibrillation
Atrial fibrillation (AF) is a common sustained cardiac arrhythmia characterized by rapid and irregular atrial electrical activity, leading to electrical and ionic remodeling of the atria. openaccessjournals.comnih.gov This remodeling often involves a shortening of the atrial action potential duration (APD) and a loss of its normal rate adaptation, contributing to the perpetuation of AF. nih.govanatoljcardiol.com
Sotalol, by virtue of its Class III activity, prolongs the action potential duration and effective refractory period in atrial tissue by blocking potassium currents, primarily the rapid component of the delayed rectifier potassium current (IKr). mims.comnih.govtandfonline.com This prolongation of repolarization is a key mechanism by which this compound aims to counter the electrical remodeling seen in AF. mims.comnih.gov
Research has investigated this compound's ability to reverse AF-induced electrical remodeling. One study found that in patients with chronic AF, this compound pretreatment preserved the normal relationship between pacing cycle length (CL) and monophasic action potential duration at 90% repolarization (MAPD90). nih.gov In AF patients without this compound, the CL-MAPD relation was shifted downward and flattened at longer CLs, indicating a loss of APD adaptation. nih.gov With this compound, MAPD90 increased from 226 ± 19 ms (B15284909) at CL = 300 ms to 282 ± 46 ms at CL = 750 ms, demonstrating a reversal of the AF-induced decrease in MAPD adaptation. nih.gov
However, it is important to note that while this compound can reverse some aspects of electrical remodeling, this effect does not always translate directly into preventing arrhythmia recurrence. For instance, in the aforementioned study, AF recurred in a significant proportion of this compound-pretreated patients despite the observed reversal of MAPD adaptation. nih.gov Furthermore, some studies in animal models have indicated that the class III effects of d-sotalol on atrial refractoriness can be markedly diminished after two days of electrically induced AF, suggesting that prolonged AF can reduce the drug's effectiveness in counteracting remodeling. nih.govoup.com
Table 1: Impact of this compound on Atrial Monophasic Action Potential Duration (MAPD90) Adaptation in Chronic Atrial Fibrillation Patients nih.gov
| Patient Group | Pacing Cycle Length (CL) | MAPD90 (ms) ± SD |
| Control Patients | 300 ms | 209 ± 19 |
| 750 ms | 264 ± 28 | |
| AF Patients (Untreated) | 300 ms | 206 ± 11 |
| 750 ms | 227 ± 16 | |
| AF Patients (this compound) | 300 ms | 226 ± 19 |
| 750 ms | 282 ± 46 |
Impact on Action Potential Duration Adaptation
The adaptation of action potential duration to changes in heart rate is a critical physiological process. In healthy hearts, as the heart rate slows (longer R-R intervals), the action potential duration prolongs. innovationsincrm.com This "reverse use-dependence" is particularly relevant for Class III antiarrhythmic drugs like this compound, where their maximal potassium current blocking effect occurs at slower heart rates. nih.govtandfonline.com
In atrial fibrillation, the electrical remodeling leads to a flattening of this rate-dependent adaptation, meaning the APD does not prolong as much at slower rates as it would in a healthy heart. nih.gov this compound's ability to restore or preserve this rate-dependent adaptation of APD is a key aspect of its antiarrhythmic action in AF. By prolonging repolarization, especially at longer cycle lengths, this compound helps to normalize the electrical properties of the atrial myocardium, theoretically reducing the substrate for re-entrant arrhythmias. nih.gov However, this reverse use-dependence also carries a risk of excessive QT prolongation and torsades de pointes, particularly in bradycardic conditions. nih.govtandfonline.cominnovationsincrm.com
Influence on Ventricular Remodeling (e.g., in Heart Failure, Myocardial Infarction)
Ventricular remodeling, characterized by changes in ventricular size, shape, and function, is a common consequence of conditions such as heart failure (HF) and myocardial infarction (MI). nih.govmdpi.com Following MI, the ventricle undergoes adverse remodeling, including ventricular enlargement, hypertrophy, and fibrosis, which can increase the risk of ventricular arrhythmias. nih.govmdpi.com
This compound, with its non-selective beta-blocking properties, can influence ventricular remodeling. Beta-blockers generally have beneficial effects on ventricular remodeling in heart failure by reducing sympathetic activation, improving myocardial energetics, and potentially attenuating fibrosis. wikipedia.orgmdpi.com However, the specific impact of this compound on ventricular remodeling, particularly in the context of advanced heart failure or post-myocardial infarction, has been a subject of investigation with mixed findings.
A notable study, the Survival With Oral d-Sotalol (SWORD) trial, investigated the effect of d-sotalol (a pure potassium-channel blocker with no significant beta-blocking activity) on mortality in patients with left ventricular dysfunction after recent or remote myocardial infarction. nih.gov The trial was stopped early due to increased mortality in the d-sotalol group. nih.gov Among patients assigned d-sotalol, there were 78 deaths (5.0%) compared with 48 deaths (3.1%) in the placebo group, with presumed arrhythmic deaths accounting for the increased mortality. nih.gov This suggested that while Class III effects can prolong repolarization, in the setting of significant ventricular dysfunction and remodeling post-MI, they might paradoxically increase the risk of proarrhythmia and mortality. nih.govviamedica.pl
It is thought that this compound's Class III activity, by prolonging the QT interval, can increase the risk of malignant arrhythmias, especially in patients with left ventricular dysfunction after myocardial infarction. viamedica.pl While beta-blockers, as a class, are cornerstone therapies for heart failure and are known to prevent electrical remodeling and attenuate myocardial fibrosis, the specific proarrhythmic risk associated with this compound's Class III effect in severely compromised ventricles needs careful consideration. mdpi.compharmacytimes.com
Table 2: Mortality Outcomes in SWORD Trial (d-Sotalol vs. Placebo in Post-MI Patients with LV Dysfunction) nih.gov
| Group | Number of Patients | Deaths (%) | Relative Risk (95% CI) | p-value |
| d-Sotalol | 1549 | 78 (5.0%) | 1.65 (1.15-2.36) | 0.006 |
| Placebo | 1572 | 48 (3.1%) | - | - |
Research Methodologies and Clinical Efficacy Studies
Therapeutic Drug Monitoring and Correlation with Electrophysiological Effects
Therapeutic drug monitoring (TDM) for sotalol is primarily focused on understanding the relationship between its plasma concentrations and its electrophysiological effects, particularly the prolongation of the corrected QT (QTc) interval. This correlation is crucial due to this compound's Class III antiarrhythmic properties, which involve delaying cardiac repolarization by blocking potassium channels, thereby extending the action potential duration and effective refractory period fda.govfda.govhres.canih.gov.
Detailed Research Findings
Numerous studies have established a strong and consistent linear correlation between serum this compound concentration and QTc prolongation across a broad range of concentrations, observed in both oral and intravenous administrations nih.govkarger.comresearchgate.net. This concentration-dependent effect on QTc is a direct manifestation of this compound's Class III activity karger.com.
Research indicates that significant QTc prolongation can occur even at relatively low this compound serum concentrations nih.govkarger.comresearchgate.net. For instance, one study involving healthy volunteers demonstrated that a single low dose of this compound led to significant QT prolongation nih.govkarger.com. The relationship between this compound concentration and QTc interval has been quantitatively described by linear regression models. A commonly cited equation to predict QTc interval (in milliseconds) based on this compound serum concentration (in ng/mL) is:
QTc = 0.0342 (this compound concentration) + 398 nih.govkarger.comresearchgate.net
This equation highlights the predictable increase in QTc with rising this compound levels. For example, an increase in this compound concentration from 600 ng/mL to 1200 ng/mL is predicted to result in a 20 ms (B15284909) increment in the QTc interval karger.com.
Studies have also noted gender-specific differences in cardiac repolarization in the presence of this compound. Females, on average, exhibit longer QTc intervals (approximately 24 to 25 ms longer) at any given serum this compound concentration compared to males within the studied concentration ranges researchgate.net. This inherent physiological difference in baseline QTc between sexes influences the observed drug effect researchgate.net.
The correlation between this compound plasma concentrations and electrophysiological changes is crucial for understanding its pharmacodynamics. While some literature suggests that TDM for this compound may be of limited value for routine efficacy monitoring, the direct relationship between serum levels and QTc prolongation underscores the importance of monitoring QTc interval to manage the risk of proarrhythmia, particularly torsades de pointes, which is directly linked to excessive QTc prolongation nih.govmedbullets.comresearchgate.net.
Data Tables
The following table illustrates the predicted QTc prolongation at various hypothetical this compound serum concentrations, based on the established linear relationship:
| This compound Serum Concentration (ng/mL) | Predicted QTc Interval (ms) |
| 200 | 405 |
| 400 | 412 |
| 600 | 419 |
| 800 | 425 |
| 1000 | 432 |
| 1200 | 439 |
Note: The predicted QTc values are calculated using the equation QTc = 0.0342 (this compound concentration) + 398 nih.govkarger.comresearchgate.net. This table represents data that could be presented in an interactive format, allowing users to input this compound concentrations and view predicted QTc values.
Future Research Directions
Novel Sotalol Derivatives and Structural Activity Relationships
The development of novel this compound derivatives is an active area of research, aiming to enhance its antiarrhythmic efficacy while minimizing proarrhythmic risks. The unique pharmacological profile of this compound, combining both beta-blocking (Class II) and potassium channel-blocking (Class III) activities, presents a valuable scaffold for modification. nih.govnih.govyoutube.com Its d- and l-enantiomers possess different degrees of these properties, with the l-isomer having beta-blocking activity and both isomers exhibiting Class III effects. youtube.com
Researchers are exploring Structure-Activity Relationships (SAR) to understand how specific chemical modifications influence the drug's interaction with cardiac ion channels. youtube.com For instance, studies have investigated the binding of this compound to the hERG potassium channel, a key interaction for its Class III effects. researchgate.netnih.gov Understanding the molecular determinants of this interaction can guide the design of new molecules with improved affinity and selectivity. The goal is to create derivatives with a more favorable balance of effects, potentially separating the desired antiarrhythmic actions from the undesirable proarrhythmic ones. This involves modifying the methanesulfonamide (B31651) group or the ethanolamine (B43304) side chain of the this compound molecule to alter its binding characteristics to beta-adrenergic receptors and potassium channels.
Pharmacogenomic Influences on this compound Response and Toxicity
The variability in patient response to this compound has prompted significant research into the pharmacogenomic factors that may predict both efficacy and the risk of adverse effects, particularly drug-induced long QT syndrome and Torsades de Pointes. nih.govahajournals.org
Genetic variations in genes encoding ion channels and drug-metabolizing enzymes are of particular interest. While this compound is primarily cleared by the kidneys unchanged, some research has explored the potential influence of cytochrome P450 enzymes, such as CYP2D6. nih.govnih.govg-standaard.nl Although some studies suggest a limited role for CYP2D6 in this compound metabolism, the impact of genetic polymorphisms in this enzyme on drug response continues to be an area of investigation. nih.govnih.govg-standaard.nl
Genome-wide association studies (GWAS) have been conducted to identify single nucleotide polymorphisms (SNPs) associated with this compound-induced QT prolongation. ahajournals.org One study identified potential associations with SNPs in genes like NRG-3, which is involved in cardiac development. ahajournals.org Another large-scale study, GENEREPOL, investigated common genetic variants associated with this compound-induced changes in ventricular repolarization but did not find any variants with a large effect size, suggesting that multiple genes with smaller effects may be involved. nih.govnih.gov
A more recent approach involves the use of polygenic scores (PGS) to predict this compound-induced QT prolongation. A study found that a PGS for the baseline QT interval was also associated with the change in QT interval after this compound administration, suggesting that the genetic architecture of the baseline QT can help predict drug response. ahajournals.org
Table 1: Genetic Factors Investigated in this compound Pharmacogenomics
| Genetic Factor | Potential Influence on this compound Response | Key Findings |
|---|---|---|
| CYP2D6 Polymorphisms | Altered metabolism and drug clearance. | While investigated, the clinical significance for this compound, which is primarily renally cleared, is not well-established. g-standaard.nl |
| Ion Channel Gene Variants (e.g., KCNH2) | Increased susceptibility to QT prolongation and Torsades de Pointes. | Variants in genes encoding potassium channels are a key focus for understanding individual risk. nih.govnih.gov |
| Genome-Wide SNPs | Identification of novel genes influencing drug response. | GWAS have identified potential associations with genes like NRG-3, FAM107B, and SVEP. ahajournals.org |
| Polygenic Scores (PGS) | Integrated prediction of QT response based on multiple genetic variants. | A PGS for baseline QT interval has shown promise in predicting this compound-induced QT prolongation. ahajournals.org |
Role of this compound in Preventing Cardiac Remodeling Progression
Cardiac remodeling, the alteration in the size, shape, and function of the heart, is a common consequence of conditions like atrial fibrillation (AF) and myocardial infarction. nih.govnih.gov Research is ongoing to determine the potential role of this compound in preventing or reversing this process.
In the context of AF, electrical remodeling, characterized by a shortening of the atrial action potential duration (APD), contributes to the persistence of the arrhythmia. nih.gov Studies have shown that this compound can reverse this AF-induced decrease in APD adaptation to heart rate. nih.gov However, this effect on electrical remodeling does not always translate to the prevention of AF recurrence. nih.gov The class III effects of this compound on atrial refractoriness have been observed to be diminished in the setting of AF-induced electrical remodeling in some experimental models. nih.gov
Regarding ventricular remodeling after myocardial infarction, the evidence is more complex. The SWORD (Survival With Oral d-Sotalol) trial investigated the effect of d-sotalol, which lacks significant beta-blocking activity, on mortality in patients with left ventricular dysfunction after a recent or remote myocardial infarction. nih.gov The trial was stopped early due to an increase in mortality in the d-sotalol group, primarily from presumed arrhythmic deaths. nih.gov This finding highlights the potential proarrhythmic risks of pure potassium channel blockade in this patient population and underscores the importance of the beta-blocking properties of racemic this compound for a favorable risk-benefit profile.
Further research is needed to elucidate the precise mechanisms by which this compound influences cardiac remodeling and to identify patient populations that may benefit from its use in this context.
Advanced Imaging and Electrophysiological Mapping in this compound Research
Advanced cardiac imaging and electrophysiological mapping techniques are becoming increasingly important tools for understanding the in-vivo effects of this compound and for guiding its therapeutic use.
Techniques such as radionuclide angiography can be used to assess the hemodynamic effects of this compound, including its impact on left ventricular ejection fraction, stroke volume, and cardiac output at rest and during exercise. nih.gov These imaging modalities can help identify patients who may be at higher risk for adverse hemodynamic effects.
Electrophysiological mapping, including the recording of monophasic action potentials, provides direct insight into the effects of this compound on cardiac repolarization and refractoriness. nih.gov These studies have been crucial in demonstrating the drug's ability to prolong the action potential duration and effective refractory period in various cardiac tissues. nih.govahajournals.org Such detailed electrophysiological data can help to elucidate the mechanisms underlying both the antiarrhythmic and proarrhythmic actions of this compound.
Computational modeling and simulation are also being employed to integrate data from the molecular to the organ level. nih.govresearchgate.net These models can simulate the effects of this compound on ion channel function, cellular action potentials, and the propagation of electrical waves in the heart, providing a platform to investigate the mechanisms of drug-induced changes in the electrocardiogram (ECG) and to predict the risk of arrhythmias. nih.govresearchgate.net The use of multi-scale modeling, from the atom to the whole-heart level, can help to predict the proarrhythmic potential of this compound and its enantiomers. nih.gov
Future research will likely involve the integration of these advanced imaging and mapping techniques to provide a more comprehensive understanding of this compound's effects on cardiac electrophysiology and mechanics, ultimately leading to more personalized and effective therapeutic strategies.
Q & A
Q. What systematic review strategies ensure comprehensive analysis of this compound’s arrhythmia risks?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
